molecular formula C9H10N4O2S B8815758 4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 116850-57-8

4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B8815758
CAS No.: 116850-57-8
M. Wt: 238.27 g/mol
InChI Key: WYLYCKVEMTYWML-UHFFFAOYSA-N
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Description

4-(4-Methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H10N4O2S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

116850-57-8

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

4-(4-methyl-5-methylsulfonyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C9H10N4O2S/c1-13-8(7-3-5-10-6-4-7)11-12-9(13)16(2,14)15/h3-6H,1-2H3

InChI Key

WYLYCKVEMTYWML-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)C)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-Methyl-5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-pyridine (1000 mg, 4.85 mmol) in acetic acid, added a solution of KMnO4 (1.15 g, 7.28 mmol) in H2O (50 mL) drop-wise. Stirred at RT for 3 hours. Added sodium hydrogen sulfite until purple colour was discharged. Extracted into chloroform (3×100 mL). Washed organic layer with saturated sodium bicarbonate (50 mL). Dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to yield title compound (1.01 g, 87% yield). 1H-NMR (CDCl3) δ (ppm): 8.89 (d, 2H), 7.64 (d, 2H), 4.05 (s, 3H), 3.64 (s, 3H).
Quantity
1000 mg
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reactant
Reaction Step One
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Quantity
1.15 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
87%

Synthesis routes and methods II

Procedure details

To a mechanically stirred solution of 4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine (228 g) from the previous step, in a mixture of water (1.15 L) and acetic acid (1.15 L), was added portion-wise while cooling potassium permanganate (234 g), at such a rate as to maintain the temperature between 12 to 17° C. (ca. 45 min). The reaction mixture was then stirred at r.t. for 4 h before cooling on an ice-bath during the addition of a sodium hydroxide solution (5 N) over 2.5 h to set the pH to ca. 10. Dicalite® (100 g) and chloroform (1.6 L) was then added to the reaction mixture before filtration. The organic phase was separated from the filtrate and the aq. phase from the same was extracted with chloroform (2×1 L). The filter-cake was extracted twice with chloroform (2×1.5 L). The combined organic phases were dried over magnesium sulfate, filtered, and concentrated in vacuo to provide 158 g of the title compound as a white powder. Another crop (78 g, white powder) was obtained by extraction of the filter cake with chloroform (2×2 L) and concentration of this solution in vacuo. 1H NMR (DMSO-d6): 3.6 (s, 3H), 3.9 (s, 3H), 7.8 (s, 2H), 8.8 (s, 2H).
Quantity
228 g
Type
reactant
Reaction Step One
Name
Quantity
1.15 L
Type
solvent
Reaction Step One
Quantity
1.15 L
Type
solvent
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.6 L
Type
solvent
Reaction Step Four

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